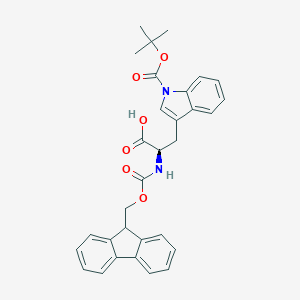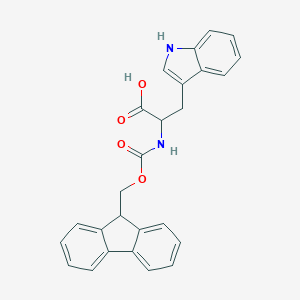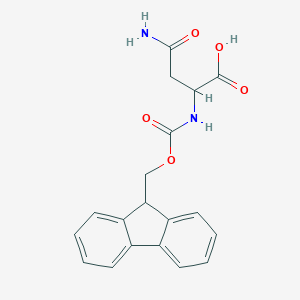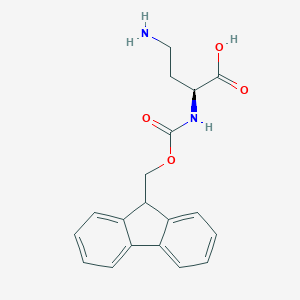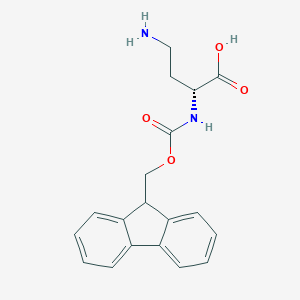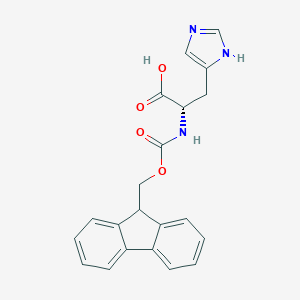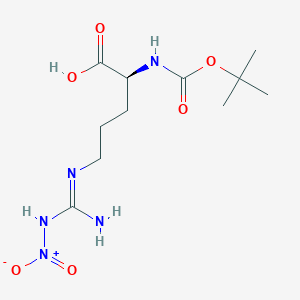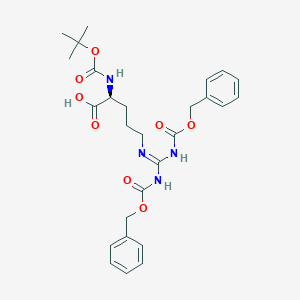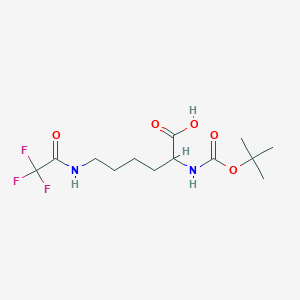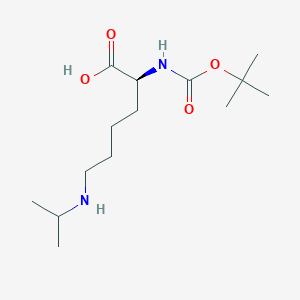
Boc-Lys-OH
Übersicht
Beschreibung
“Boc-Lys-OH”, also known as “Nα-Boc-L-lysine”, is an amino acid derivative of lysine . It is used in solid-phase peptide synthesis as a building block . It can be used to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent, lysine derivatives of azamacrocycle and anthraquinone .
Synthesis Analysis
“Boc-Lys-OH” is used in peptide synthesis . It is used as a building block to form peptides that have bioorthogonal reactive groups via Boc protected solid phase synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Molecular Structure Analysis
The molecular formula of “Boc-Lys-OH” is C11H22N2O4 . It has a molecular weight of 246.30 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HC(O)=O .
Chemical Reactions Analysis
“Boc-Lys-OH” is used in the reaction type: Boc solid-phase peptide synthesis . It is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Physical And Chemical Properties Analysis
“Boc-Lys-OH” is a solid substance . It has an optical activity of [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±40.0 °C at 760 mmHg, and a flash point of 202.0±27.3 °C .
Wissenschaftliche Forschungsanwendungen
Bio-labeling Reagent
Boc-Lys-OH is used as a bio-labeling reagent in the synthesis of heterotrifunctional peptide-based linker molecules. These linkers are crucial in creating bioconjugates for various applications, including drug delivery systems and diagnostic tools .
2. Synthesis of Multifunctional Amphiphilic Peptide Dendrimer This compound serves as a building block in the synthesis of multifunctional amphiphilic peptide dendrimers. These dendrimers are studied for their potential as nonviral gene vectors, particularly in cancer research, due to their ability to carry genetic material into cells .
Solid Phase Peptide Synthesis
Boc-Lys-OH is a key component in solid phase peptide synthesis (SPPS), where it is used to form peptides with bioorthogonal reactive groups. SPPS is a widely used method for producing peptides and proteins for pharmaceutical and biochemical research .
Synthesis of Lysine Derivatives
Researchers utilize Boc-Lys-OH to synthesize lysine derivatives of azamacrocycle and anthraquinone. These derivatives have applications in medicinal chemistry and materials science due to their unique chemical properties .
Precursor for DTPA-Containing Peptides
As a precursor, Boc-Lys-OH is used in the synthesis of peptides containing diethylene triamine pentaacetic acid (DTPA). DTPA-peptides have applications in chelation therapy and as contrast agents in medical imaging .
Wirkmechanismus
Target of Action
Nα-(tert-Butoxycarbonyl)-L-lysine, also known as Boc-Lys-OH, is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains where it is incorporated during the peptide synthesis process .
Mode of Action
Boc-Lys-OH interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains, contributing to the formation of the desired peptide structure . The tert-butoxycarbonyl (Boc) group in Boc-Lys-OH serves as a protective group for the amino function during the synthesis . This protection is crucial for preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The incorporation of Boc-Lys-OH into peptide chains affects the biochemical pathways associated with the function of these peptides. The exact pathways affected would depend on the specific peptides being synthesized .
Pharmacokinetics
As a building block in peptide synthesis, its pharmacokinetic properties would largely be determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of Boc-Lys-OH’s action are primarily seen in the formation of peptides with specific structures and functions . These peptides can have various biological effects depending on their structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of Boc-Lys-OH can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature and pH, as well as the presence of other reactants . Careful control of these environmental factors is essential for the successful use of Boc-Lys-OH in peptide synthesis .
Safety and Hazards
When handling “Boc-Lys-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910101 | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OH | |
CAS RN |
13734-28-6, 2418-95-3, 106719-44-2 | |
| Record name | α-tert-Butoxycarbonyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Boc-Lys-OH in the context of the provided research papers?
A1: Boc-Lys-OH primarily serves as a protected building block in peptide synthesis. Its role is highlighted in the development of:
- An Albumin-Binding Prodrug: Researchers incorporated Boc-Lys-OH into a peptide linker attached to methotrexate. This linker, containing the sequence D-Ala-Phe-Lys(Boc)-Lys-OH, enables enzymatic cleavage by cathepsin B and plasmin, releasing the active drug in tumor environments.
- Homoarginine-Containing Opioid Peptides: Boc-Lys-OH is utilized as a precursor for introducing homoarginine (Har) into neuropeptides. The guanidination of Boc-Lys-OH allows for the creation of Har-containing analogs with potentially enhanced resistance to enzymatic degradation.
Q2: How does the structure of Boc-Lys-OH facilitate its use in peptide synthesis?
A2: Boc-Lys-OH features two key protective groups:
Q3: Beyond its use in peptide synthesis, has Boc-Lys-OH been explored for other applications within the provided research?
A3: Yes, one study investigated Boc-Lys-OH's potential in creating a dual-function antimicrobial agent: . The aim was to develop a material capable of both germinating Clostridium difficile spores and subsequently destroying the resulting vegetative cells. Boc-Lys-OH was modified into its acrylamide derivative with the intention of incorporating a glycine equivalent into a steroidal polymer. This modification aimed to mimic the activity of glycine as a co-germinant for C. difficile spores.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



